molecular formula C25H23ClN4O2S B2755013 6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1112430-51-9

6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2755013
CAS No.: 1112430-51-9
M. Wt: 479
InChI Key: POHIUJNEHCAXCU-UHFFFAOYSA-N
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Description

6-Benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a synthetic small molecule featuring a tetrahydropyridopyrimidinone core, a scaffold of significant interest in medicinal chemistry. This compound possesses a complex structure that includes a benzyl group at the 6-position and a substituted oxazole moiety linked via a thioether bridge at the 2-position. The presence of the chlorophenyl-substituted oxazole is a notable feature, as oxazole rings are common privileged structures in drug discovery for their ability to participate in key hydrogen bonding and dipole-dipole interactions within biological targets. The core pyrimidine structure is analogous to those found in compounds investigated for modulating various enzymatic pathways. Pyrimidine derivatives are widely explored in biochemical research, particularly as potential inhibitors of protein kinases, given the kinase family's recognition of the ATP-mimetic purine and pyrimidine heterocycles. This suggests potential research applications for this compound in the study of kinase-related signal transduction pathways (see for example: The Ligandable Human Proteome, which details numerous kinase-ligand interactions) . Furthermore, structurally related pyrimidine compounds have been studied for their role as gamma-secretase modulators , which are relevant to the research of certain neurological conditions . The specific research value of this reagent lies in its unique molecular architecture, which may be utilized as a key intermediate in organic synthesis or as a pharmacological probe to investigate specific biological mechanisms in in vitro settings. This product is intended for laboratory research purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-benzyl-2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O2S/c1-16-22(27-24(32-16)18-8-5-9-19(26)12-18)15-33-25-28-21-10-11-30(14-20(21)23(31)29-25)13-17-6-3-2-4-7-17/h2-9,12H,10-11,13-15H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHIUJNEHCAXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(CN(CC4)CC5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₃₈H₂₃ClN₄O₂S
  • Molecular Weight : 479.0 g/mol
  • CAS Number : 1112430-51-9

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and glucose homeostasis.

PPARα Agonism

Research indicates that compounds similar to this compound exhibit high selectivity towards PPARα over PPARγ. For instance, a related compound demonstrated an EC₅₀ of 10 nM for human PPARα with approximately 410-fold selectivity against human PPARγ in transactivation assays .

Biological Activity and Pharmacological Effects

  • Antidiabetic Effects : The activation of PPARα is linked to improved insulin sensitivity and lipid profiles. This makes the compound a candidate for treating metabolic disorders such as type 2 diabetes.
  • Anti-inflammatory Properties : By modulating inflammatory pathways through PPARα activation, the compound may reduce chronic inflammation associated with metabolic diseases .
  • Cardiovascular Benefits : The compound's ability to improve lipid metabolism suggests potential cardiovascular protective effects, particularly in dyslipidemia .

Study on PPARα Agonists

A study highlighted the efficacy of a structurally related compound as a PPARα selective agonist. This compound showed promising results in preclinical models for treating conditions like atherosclerosis and dyslipidemia due to its favorable pharmacokinetic profile and safety .

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound can significantly lower triglyceride levels and improve HDL cholesterol levels in animal models .

Data Tables

PropertyValue
Molecular FormulaC₃₈H₂₃ClN₄O₂S
Molecular Weight479.0 g/mol
CAS Number1112430-51-9
TargetPPARα
EC₅₀ for PPARα10 nM
Selectivity (PPARγ)410-fold

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons are drawn with analogs from the evidence to highlight key differences and implications for activity.

Core Structure and Substituent Analysis

Compound Name / ID Core Structure Key Substituents Potential Impact on Properties
Target Compound Pyrido[4,3-d]pyrimidinone Benzyl (C6), (3-chlorophenyl-oxazolyl)methylthio (C2) High lipophilicity; potential for kinase inhibition due to planar core and bulky substituents
476484-93-2 () Thieno[2,3-d]pyrimidinone Dichlorobenzylsulfanyl (C2), 4-methoxyphenyl (C3) Enhanced electron-withdrawing effects from Cl; methoxy group may improve solubility
Compound 19 () Thiazolo[4,5-d]pyrimidine Hydroxycoumarin, phenyl, thioxo group Fluorescence (coumarin); thioxo group may reduce metabolic stability vs. thioether
4i, 4j () Pyrimidinone-coumarin hybrids Coumarin-3-yl, tetrazolyl, pyrazolyl Anticoagulant or anti-inflammatory activity; coumarin enhances UV detection capability

Hydrogen Bonding and Crystal Packing

While the target compound’s crystal data is unavailable, demonstrates that triazole-thiocarbonohydrazide analogs form hydrogen-bonded networks (N–H···O/S). Such interactions in the target compound could influence solubility and solid-state stability .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound and its intermediates?

The synthesis typically involves multi-step routes, such as:

  • Domino cyclization : A green approach using a recoverable carbonaceous catalyst in water for pyrido[4,3-d]pyrimidinone scaffolds, achieving yields up to 85% (e.g., reacting nitroolefins and aldehydes with 2,6-diaminopyrimidin-4(3H)-one) .
  • Thioether linkage formation : Introducing the ((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio group via nucleophilic substitution, often using potassium carbonate as a base in DMF or THF . Key intermediates include benzyl-protected pyrimidinones and oxazole derivatives, which are characterized by NMR and LC-MS for purity validation.

Q. Which analytical techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms regioselectivity in heterocyclic systems .
  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., benzyl, oxazolylmethyl, and thioether groups).
  • HPLC-MS : Ensures purity (>95%) and monitors reaction progress .
  • FT-IR : Validates functional groups (e.g., C=O at ~1700 cm⁻¹ in pyrimidinone) .

Q. What are the solubility and storage recommendations for this compound?

  • Solubility : Typically soluble in DMSO (10 mM stock solutions recommended) and sparingly soluble in aqueous buffers.
  • Storage : Stable at room temperature (RT) under inert gas (e.g., argon) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core modifications : Replace the benzyl group with substituted aryl/heteroaryl rings (e.g., 4-chlorophenyl or coumarinyl derivatives) to assess impact on target binding .
  • Oxazole/thioether variations : Introduce electron-withdrawing groups (e.g., nitro) on the oxazole ring to enhance metabolic stability .
  • Biological assays : Use enzyme inhibition assays (e.g., kinase or reductase targets) and cell-based models to correlate structural changes with activity .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to identify bioavailability issues .
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites influencing in vivo outcomes .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Q. What strategies improve regioselectivity in key synthetic steps?

  • Catalyst optimization : Solid acid catalysts (e.g., sulfonated carbon) enhance regioselectivity in cyclization steps by stabilizing transition states .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyrimidinone C2 position over competing sites .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during thioether formation .

Q. How can computational methods predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses with kinases or GPCRs, focusing on hydrogen bonding with the pyrimidinone core .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for SAR optimization .
  • QSAR models : Train models on analogues with known IC50 values to prioritize synthetic targets .

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